

## Application Notes & Protocols: Establishing HMPL-453 Resistant Cell Line Models

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

HMPL-453, also known as fanregratinib, is a novel and highly selective small molecule inhibitor targeting Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3][4][5][6] Aberrant activation of the FGFR signaling pathway, through gene fusions, mutations, or amplifications, is a key oncogenic driver in various solid tumors, including intrahepatic cholangiocarcinoma (iCCA).[1][3][6] While FGFR inhibitors like HMPL-453 show significant therapeutic promise, the development of acquired resistance is a major clinical obstacle that limits long-term efficacy.[6]

Understanding the molecular mechanisms that drive resistance is crucial for developing next-generation inhibitors and rational combination therapies. The establishment of in vitro drug-resistant cell line models is an essential first step in this process.[8][9] These models provide invaluable tools for investigating the molecular basis of resistance, identifying biomarkers, and screening for novel therapeutic strategies to overcome treatment failure.[9]

This document provides a comprehensive guide for establishing and characterizing HMPL-453 resistant cancer cell lines using a dose-escalation method. It includes detailed protocols for key experimental procedures and data analysis.

#### **Principles of FGFR Signaling and Resistance**





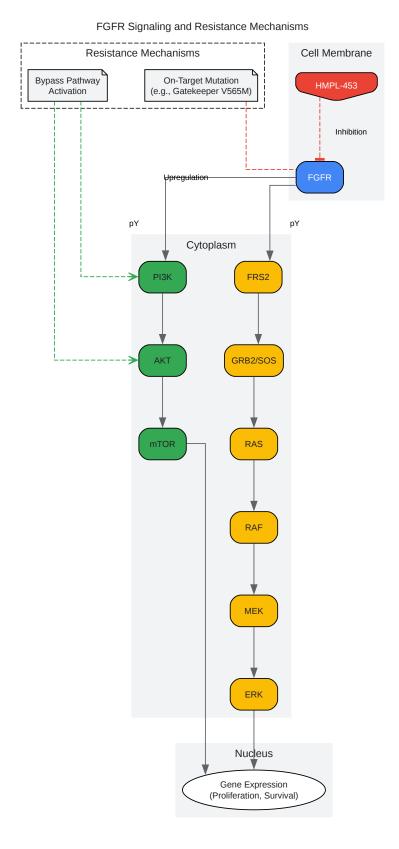


The FGFR signaling cascade is a critical pathway that regulates cell proliferation, survival, differentiation, and angiogenesis.[10][11] Upon binding of an FGF ligand, the receptor dimerizes and autophosphorylates, leading to the activation of major downstream pathways, including the RAS-MAPK and PI3K-AKT cascades.[12][13]

Acquired resistance to FGFR inhibitors can occur through several mechanisms:

- On-Target Mutations: Secondary mutations in the FGFR kinase domain, such as "gatekeeper" (e.g., V565) or "molecular brake" (e.g., N550) mutations, can prevent HMPL-453 from binding to its target.[7][14]
- Bypass Signaling: Upregulation of alternative signaling pathways (e.g., PI3K/AKT/mTOR) can compensate for the inhibition of FGFR signaling, allowing cancer cells to survive and proliferate.[7][10][15]
- Epithelial-to-Mesenchymal Transition (EMT): Changes in cellular phenotype associated with EMT have also been linked to resistance.[16]





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Caption: FGFR signaling pathways and points of therapeutic intervention and resistance.

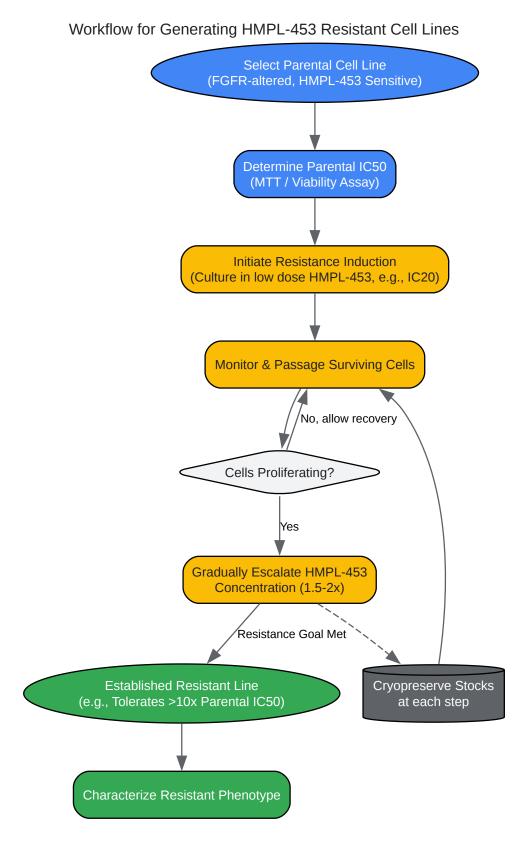




## Protocol: Generation of HMPL-453 Resistant Cell Line

The most common and robust method for generating drug-resistant cell lines is the continuous exposure with gradual dose escalation.[9][17][18] This method mimics the development of clinical resistance.





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Caption: Experimental workflow for establishing drug-resistant cell lines.



#### **Materials and Reagents**

- Parental cancer cell line with a known FGFR alteration (e.g., iCCA cell line with FGFR2 fusion).
- HMPL-453 (Fanregratinib)
- Complete cell culture medium (e.g., RPMI-1640 or DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- Cell culture flasks and plates (6-well, 96-well)
- · Dimethyl sulfoxide (DMSO)
- Cryopreservation medium

#### **Phase 1: Determine Parental IC50**

Before inducing resistance, it is critical to determine the baseline sensitivity of the parental cell line to HMPL-453. The half-maximal inhibitory concentration (IC50) will guide the starting concentration for the dose-escalation protocol.[18]

- Cell Seeding: Seed the parental cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
- Drug Treatment: Prepare a serial dilution of HMPL-453 in complete culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (DMSOtreated) group.
- Incubation: Incubate the plates for a standard duration (e.g., 72 hours) under normal cell culture conditions.



- Viability Assessment: Determine cell viability using a standard method such as the MTT assay (see Protocol 4.1).
- IC50 Calculation: Plot the cell viability (%) against the logarithm of the drug concentration.

  Use non-linear regression analysis (e.g., in GraphPad Prism) to calculate the IC50 value.[19]

#### Phase 2: Induction of Resistance by Dose Escalation

- Initial Exposure: Begin by culturing the parental cells in their complete medium supplemented with HMPL-453 at a low, sub-lethal concentration (e.g., IC10-IC20 determined in Phase 1).[20]
- Monitoring and Maintenance: Initially, a significant amount of cell death is expected.[17]
   Carefully monitor the culture. Replace the medium with fresh, drug-containing medium every
   2-3 days. When the surviving cells recover and reach 70-80% confluency, passage them as usual, maintaining the same HMPL-453 concentration.
- Dose Escalation: Once the cells exhibit a stable growth rate at the current drug concentration (typically after 2-4 passages), increase the HMPL-453 concentration. A gradual increase of 1.5- to 2-fold is recommended.[9][18]
- Repeat and Cryopreserve: Continue this cycle of adaptation followed by dose escalation.
   This process is lengthy and may take several months.[9] It is crucial to cryopreserve vials of cells at each successfully adapted concentration as a backup.[20]
- Establishment of Resistant Line: The cell line is considered resistant once it can stably
  proliferate in a concentration of HMPL-453 that is significantly higher (e.g., >10-fold) than the
  parental IC50.[18][20]

#### **Characterization of HMPL-453 Resistant Cells**

Once a resistant cell line is established, it must be thoroughly characterized to confirm the resistance phenotype and investigate the underlying mechanisms.

#### **Confirmation of Resistance Phenotype**

Perform a cell viability assay (e.g., MTT, Protocol 4.1) on both the parental and the newly established resistant cell line, treating both with a range of HMPL-453 concentrations.



Calculate the IC50 for both lines. The Resistance Index (RI) is a quantitative measure of the degree of resistance.

RI = IC50 (Resistant Cell Line) / IC50 (Parental Cell Line)[19][21]

An RI value significantly greater than 1 confirms the resistant phenotype.[20] For example, an RI > 10 is often considered strong drug resistance.[21]

Table 1: Example Data for HMPL-453 Resistance Confirmation

Cell Line	Treatment	IC50 (nM)	Resistance Index (RI)
Parental Line	HMPL-453	15	1.0

| HMPL-453-R | HMPL-453 | 210 | 14.0 |

#### **Stability of Resistance**

To determine if the resistance is stable or transient, culture the resistant cells in a drug-free medium for an extended period (e.g., 10-15 passages). After this period, re-determine the IC50 for HMPL-453. A stable resistance phenotype will show little to no decrease in the IC50 value after drug withdrawal.[18]

### **Investigation of Resistance Mechanisms**

 Western Blot Analysis: Use Western blotting (see Protocol 4.2) to probe for changes in key signaling proteins. This can reveal on-target reactivation or the activation of bypass pathways.

Table 2: Key Proteins for Western Blot Analysis



Pathway	Protein Target	Phosphorylation Site	Expected Change in Resistant Line
FGFR Pathway	FGFR2	p-FGFR (pan-Tyr)	Increased phosphorylation (despite drug)
	FRS2	p-FRS2 (pan-Tyr)	Increased phosphorylation
MAPK Pathway	MEK1/2	p-MEK1/2 (Ser217/221)	Increased phosphorylation
	ERK1/2	p-ERK1/2 (Thr202/Tyr204)	Increased phosphorylation
PI3K/AKT Pathway	AKT	p-AKT (Ser473)	Increased phosphorylation
	mTOR	p-mTOR (Ser2448)	Increased phosphorylation

| Loading Control| GAPDH /  $\beta$ -Actin | - | No change |

Molecular Analysis: Perform DNA sequencing (e.g., Sanger or Next-Generation Sequencing)
of the FGFR2 gene to identify potential on-target mutations in the kinase domain that could
confer resistance.

# Detailed Experimental Protocols Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[22][23]

- Cell Plating: Seed 5,000-10,000 cells per well in 100  $\mu$ L of complete medium in a 96-well flat-bottom plate. Incubate overnight at 37°C, 5% CO2.
- Drug Treatment: Remove the medium and add 100 μL of medium containing serial dilutions of HMPL-453. Include vehicle-only wells as a control.



- Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
- MTT Addition: Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well.[22] Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[24]
- Solubilization: Carefully aspirate the medium from each well. Add 100-150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.[25]
- Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

### Protocol: Western Blot Analysis for Phosphorylated Proteins

This protocol is optimized for the detection of changes in protein phosphorylation, a key indicator of signaling pathway activity.[26]

- Sample Preparation: a. Plate parental and resistant cells and grow to 70-80% confluency. b. Treat cells with HMPL-453 at relevant concentrations (e.g., the IC50 of the parental line) for a specified time (e.g., 2, 6, or 24 hours). c. Place plates on ice, aspirate the medium, and wash cells twice with ice-cold PBS. d. Lyse the cells by adding 100 μL of ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.[26] e. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant. g. Determine protein concentration using a BCA or Bradford assay.
- SDS-PAGE and Transfer: a. Denature 20-30 μg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes. b. Load samples onto an SDS-polyacrylamide gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane.
- Immunoblotting: a. Block the membrane for 1 hour at room temperature in a blocking buffer.
   For phospho-proteins, 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) is recommended to reduce background.[26] b. Primary Antibody Incubation:
   Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C



with gentle agitation. c. Washing: Wash the membrane three times for 10 minutes each with TBST. d. Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Washing: Repeat the washing step (3c).

Detection: a. Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate. b. Capture the chemiluminescent signal using an imaging system. c. For phosphospecific antibodies, it is crucial to strip the membrane and re-probe with an antibody against the total protein to confirm equal loading and to assess the ratio of phosphorylated to total protein.[27]

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